Oxychlordane, (-)-

Description

Contextualization within Organochlorine Pesticides and Metabolites

Oxychlordane (B150180) is a metabolite of chlordane (B41520), a member of the cyclodiene group of organochlorine pesticides. who.int Organochlorines are synthetic chemical compounds containing chlorine that were extensively used in agriculture and for pest control from the 1940s through the 1980s. nih.gov This class of pesticides is notorious for its environmental persistence and lipophilicity, meaning it readily dissolves in fats and lipids. cdc.gov This property facilitates its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. As organisms are consumed by others, the concentration of these chemicals increases at higher trophic levels, a phenomenon called biomagnification. cdc.gov

Oxychlordane is not a component of technical chlordane itself but is formed through metabolic processes in organisms that have been exposed to chlordane. researchgate.net Specifically, it is an oxidative metabolite, an epoxide, of the primary constituents of technical chlordane, such as cis- and trans-chlordane (B41516). researchgate.net

Historical Overview of Chlordane Production and Environmental Release

Technical chlordane was commercially introduced in the United States in 1948 and saw extensive use as a broad-spectrum insecticide. nih.gov It was applied to agricultural crops, lawns, gardens, and most notably, for termite control in residential and commercial buildings. nih.gov It is estimated that over 30 million homes in the United States were treated with chlordane for termite prevention. nih.gov

Concerns over the environmental and health impacts of chlordane began to mount, leading the U.S. Environmental Protection Agency (EPA) to ban its use on food crops in the early 1980s. nih.gov By 1988, all commercial uses of chlordane in the United States were prohibited. nih.gov Despite these regulatory actions, the chemical's persistence means that it remains a contaminant in soil, air, and water systems. Its low vapor pressure allows for slow volatilization from treated soils, leading to long-term, low-level release into the atmosphere. nih.gov

Significance of Oxychlordane as a Major Chlordane Biotransformation Product

Following exposure to chlordane, organisms metabolize its various components into other compounds. Oxychlordane is a primary and particularly stable biotransformation product. researchgate.net Studies have shown that oxychlordane is more persistent and bioaccumulative than its parent chlordane isomers. oup.com In fact, in human tissues such as adipose tissue and breast milk, oxychlordane and another chlordane-related compound, trans-nonachlor (B44118), are the most predominantly detected chlordane-related contaminants. oup.comnih.gov This indicates that not only is chlordane being metabolized to oxychlordane, but oxychlordane is also being retained in the body for extended periods. The slow elimination of oxychlordane compared to its parent compounds contributes significantly to its long-term toxicological potential. researchgate.net

| Compound | Percentage of Samples with Detectable Levels |

|---|---|

| Chlordane | 0% |

| Oxychlordane | 74% |

| Heptachlor (B41519) | <2% |

| Heptachlor Epoxide | 63% |

Academic Research Landscape of Oxychlordane, (-)-

The field of academic research on oxychlordane has evolved to focus on its stereochemistry, recognizing that the biological and environmental behavior of its enantiomers—non-superimposable mirror images, designated as (+)- and (-)-oxychlordane—can differ significantly.

Initial research established that the biotransformation of cis- and trans-chlordane to oxychlordane is an enantioselective process, meaning that one enantiomer is preferentially formed or degraded over the other. nih.gov This enzymatic process, primarily mediated by cytochrome P450 enzymes in the liver, can lead to non-racemic mixtures of oxychlordane enantiomers in organisms. nih.gov A racemic mixture contains equal amounts of the (+) and (-) enantiomers.

Subsequent studies have demonstrated that the enantiomeric fraction (EF), which quantifies the relative abundance of the two enantiomers, of oxychlordane often deviates from the racemic value of 0.5 in various environmental and biological samples. amap.no For instance, research has shown an enrichment of (+)-oxychlordane in Arctic zooplankton. tandfonline.com Conversely, studies in rats have indicated a selective depletion of the (+)-enantiomer of oxychlordane, suggesting that the (-)-enantiomer may be more persistent in these organisms. acs.org Furthermore, gender-dependent differences in the depletion of oxychlordane enantiomers have been observed in animal studies, with males showing a greater capacity to clear their oxychlordane body burden compared to females. acs.org

The differential behavior of oxychlordane enantiomers has significant implications for risk assessment. The fact that biological systems can interact differently with each enantiomer suggests that their toxicological profiles may also differ. amap.no The academic research landscape is therefore increasingly focused on understanding the specific environmental fate and biological effects of (-)-oxychlordane and its counterpart to more accurately assess the long-term risks associated with chlordane exposure.

| Research Area | Key Findings |

|---|---|

| Biotransformation | The conversion of chlordane to oxychlordane is enantioselective. nih.gov |

| Environmental Fate | Enantiomeric fractions of oxychlordane deviate from racemic in air, soil, water, and biota. amap.noresearchgate.net |

| Bioaccumulation | Enrichment of specific enantiomers observed in different species and tissues. tandfonline.com |

| Toxicokinetics | Gender-dependent differences in the depletion of oxychlordane enantiomers have been reported in rats. acs.org |

Structure

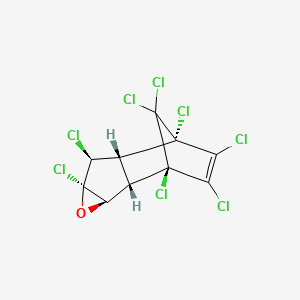

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R,5S,6S,7R,8S)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGNQYSIWFHEQU-KGEUUOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@H]([C@@H]([C@]3([C@@H]1O3)Cl)Cl)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000069 [mmHg] | |

| Record name | Oxychlordane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27304-13-8, 155681-23-5 | |

| Record name | Oxychlordane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027304138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxychlordane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155681235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxychlordane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCHLORDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF1Z07OS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCHLORDANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH9DD6FVT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYCHLORDANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Formation and Biotransformation Pathways of Oxychlordane,

Organismal Biotransformation and Metabolism

Oxychlordane (B150180), a significant metabolite of chlordane (B41520), undergoes various biotransformation processes within organisms. These pathways are crucial for understanding its persistence, bioaccumulation, and potential toxicological impact. Research indicates that Oxychlordane itself can be metabolically inert in some systems, leading to its accumulation.

Hepatic Microsomal Enzyme Systems (e.g., Cytochrome P450, Epoxide Hydrolase)

Hepatic microsomal enzyme systems, particularly Cytochrome P450 (CYP) enzymes and epoxide hydrolase, play a pivotal role in the metabolism of chlordane and its derivatives, including Oxychlordane. Studies have shown that liver microsomes from various species, including rats and humans, possess the capacity to metabolize chlordane.

Cytochrome P450 (CYP): While CYP enzymes are primarily involved in the initial hydroxylation of chlordane isomers to form metabolites like 3-hydroxychlordane, which can then dehydrate to 1,2-dichlorochlordene (DCC), a precursor to Oxychlordane, the direct role of CYP in metabolizing Oxychlordane itself is less pronounced. Some research suggests that CYP might be involved in the epoxidation of DCC to form Oxychlordane nih.gov. However, other findings indicate that Oxychlordane may be a terminal residue, accumulating because it is metabolically inert in certain systems nih.gov.

Epoxide Hydrolase (EH): Epoxide hydrolase is implicated in the degradation of Oxychlordane. Specifically, studies using rat liver microsomes suggest that epoxide hydrolase may catalyze the degradation of Oxychlordane researchgate.net. Microsomal epoxide hydrolase (mEH) is known to catalyze the hydrolysis of epoxides to diols, a process that can detoxify reactive epoxide intermediates wikipedia.org.

The activity of these enzyme systems can be influenced by inducers. For instance, in rat liver microsomes, enzyme preparations pretreated with Phenobarbital (PB) to induce CYP2B enzymes or Dexamethasone (DX) to induce CYP3A enzymes showed varying extents of metabolism for chlordane isomers, impacting the formation of metabolites like Oxychlordane nih.gov.

Species-Specific Metabolic Pathways in Non-Human Organisms

Metabolic pathways for chlordane and its metabolites, including Oxychlordane, exhibit species-specific variations. These differences influence the persistence and accumulation of these compounds in various organisms.

Mammals: In rats, Oxychlordane is a predominant metabolite of trans-chlordane (B41516) and is found to accumulate in adipose tissue nih.govcdc.gov. While rat liver microsomes can metabolize chlordane, Oxychlordane itself appears to be relatively persistent nih.gov. Studies in monkeys also identified Oxychlordane as a primary metabolite of trans-chlordane cdc.gov. In contrast to rats, American cockroaches readily excrete Oxychlordane, indicating a significant difference in metabolic handling nih.gov.

Fish: Tropical freshwater cichlids exposed to cis-(¹⁴C)-chlordane were found to metabolize it into several compounds, including dichlorochlordene, Oxychlordane, chlordene (B1668713) chlorohydrin, and dihydroxy metabolites. These metabolites accounted for a portion of the recovered radiocarbon, with the remainder being unchanged cis-chlordane (B41515) nih.gov.

Insects: Growing cultures of an actinomycete (Nocardiopsis species) isolated from soil demonstrated the ability to metabolize cis- or trans-chlordane into various substances, including Oxychlordane. In this microbial system, Oxychlordane was found to be metabolically inert and accumulated as a terminal residue in the mycelium nih.gov.

Birds: While specific details on Oxychlordane metabolism in birds are not extensively detailed in the provided snippets, chlordane and its metabolites are known to accumulate in the tissues of various organisms, including those in avian species, due to their lipophilic nature who.int.

Enantioselective Metabolism of Chiral Precursors and Oxychlordane

Chlordane and its metabolites, including Oxychlordane, are chiral compounds, meaning they exist as non-superimposable mirror images (enantiomers). Organisms can metabolize these enantiomers at different rates, a process known as enantioselective metabolism. This can lead to an enrichment of one enantiomer over the other in biological tissues and the environment.

Chlordane Isomer Metabolism: Both cis- and trans-chlordane have been shown to be enantioselectively metabolized to Oxychlordane and 1,2-dichlorochlordene (DCC) in rat liver microsomes nih.gov. The extent and direction of this enantioselective metabolism are dependent on the specific Cytochrome P450 (CYP) isoforms involved and can be modulated by enzyme induction nih.gov. For example, incubation with rat liver microsomes induced with Phenobarbital (PB) or Dexamethasone (DX) resulted in different enantiomeric fractions (EFs) for Oxychlordane formation from chlordane isomers nih.gov.

Oxychlordane Enantiomers: Research indicates that Oxychlordane itself can be formed enantioselectively from chiral chlordane precursors nih.gov. Studies have also suggested that the enantiomeric composition of Oxychlordane can change in different species, implying species-specific enantioselective metabolism of Oxychlordane or its precursors researchgate.netresearchgate.net. For instance, preferential loss of one enantiomer of chlordane and enrichment of a particular Oxychlordane enantiomer have been observed in different soils, highlighting the environmental impact of enantioselective processes researchgate.net. The direction of enrichment for Oxychlordane can differ depending on the microsomal preparation, indicating P450 isoform dependency nih.gov.

Environmental Occurrence, Distribution, and Fate of Oxychlordane,

Presence in Environmental Compartments

Oxychlordane (B150180) has been detected in various environmental matrices, reflecting its persistence and mobility characteristics. Its presence is primarily linked to the historical use and subsequent environmental breakdown of its parent compound, chlordane (B41520).

Detection and Concentrations in Soil Matrices

Chlordane, and by extension its metabolite oxychlordane, is predominantly found in soil due to its past extensive use as a soil insecticide, particularly for termite control who.int. Oxychlordane is known to be persistent in soils and is not readily biodegradable nih.gov. Studies have reported the detection of chlordane compounds in soil samples across different regions. For instance, monitoring in the USA in 1973 detected chlordane residues ranging from 0.001 to 0.020 mg/kg, with higher values observed in urban areas, reaching up to 1.27 mg/kg in 1970 who.int. While specific concentrations for the (-) enantiomer of oxychlordane in soil are not detailed in the provided literature, research has indicated that oxychlordane can exhibit differing enantiomeric patterns in various soil types, suggesting enantioselective degradation processes may occur dss.go.th. The chemical properties of oxychlordane, such as a high estimated Koc value (8,133), suggest it has very low mobility in soil, with adsorption to soil particles significantly limiting its downward migration and leaching into groundwater nih.govcdc.gov.

Table 1: Oxychlordane Concentrations in Soil Matrices

| Matrix | Location/Context | Concentration Range | Unit | Reference |

| Soil | General (USA, 1973) | 0.001 - 0.020 | mg/kg | who.int |

| Soil | Urban Areas (USA, 1970) | 0.01 - 1.27 | mg/kg | who.int |

| Soil | US Corn Belt (Agricultural/Garden) | Not specified in snippet | ng/g | dss.go.th |

Levels in Aquatic Systems (Surface Water, Sediment)

Oxychlordane has been detected in various aquatic environments, including surface waters and sediments. Its presence in these compartments is often a result of runoff from treated soils and historical deposition who.intusgs.gov.

Surface Water: Oxychlordane has been detected in surface waters, with reported concentrations in Lake Ontario ranging from 0.13 to 0.26 ng/l nih.gov. While not quantified in the Missouri River, it was detected there as well nih.gov. Ambient water quality criteria have been established to protect aquatic life, with recommended concentrations for chlordane compounds generally in the low ng/l range epa.gov.

Sediment: Sediments act as a sink for persistent organic pollutants like oxychlordane, where it can accumulate over time who.intusgs.gov. Studies have reported oxychlordane in sediment samples from a Finland lake at 1 ng/g, in the South Platte River basin at less than 1 ug/kg, and in the St. Lawrence River at concentrations ranging from 0.0 to 1.9 ug/g nih.gov.

Aquatic Biota: Oxychlordane bioaccumulates in aquatic organisms, with documented levels in various species. For instance, it has been found in bottom-feeding fish in the US at an average concentration of 48 ng/g, and in Chinook salmon eggs from Lake Michigan at levels between 35.6 and 301.2 ug/kg nih.gov.

Table 2: Oxychlordane Concentrations in Aquatic Systems

| Matrix | Location/Context | Concentration Range | Unit | Reference |

| Surface Water | Lake Ontario | 0.13 - 0.26 | ng/l | nih.gov |

| Sediment | Finland Lake (near pulp mill) | 1 | ng/g | nih.gov |

| Sediment | South Platte River basin | <1 | ug/kg | nih.gov |

| Sediment | St. Lawrence River | 0.0 - 1.9 | ug/g | nih.gov |

| Aquatic Biota (Fish) | Bottom-feeding fish (US) | 48 | ng/g | nih.gov |

| Aquatic Biota (Fish Eggs) | Chinook salmon eggs (Lake Michigan) | 35.6 - 301.2 | ug/kg | nih.gov |

Atmospheric Presence (Vapor and Particulate Phases)

Oxychlordane is expected to exist in both vapor and particulate phases in the atmosphere, influenced by its estimated vapor pressure nih.gov. While generally considered insignificant in outdoor air, chlordane and its metabolites, including oxychlordane, can be detected in indoor air, particularly in buildings where they were used for termite control, with concentrations reaching high levels who.intiarc.frnih.gov. Atmospheric presence is primarily due to volatilization from treated soils, resuspension of residues from contaminated soils, and air-water gas exchange oaes.cc. Vapor-phase oxychlordane is subject to degradation by hydroxyl radicals, with an estimated atmospheric half-life of approximately 5 days, while particulate-phase oxychlordane can be removed through deposition nih.gov.

Environmental Transport Processes

The environmental transport of oxychlordane is governed by its physicochemical properties, including its strong affinity for organic matter and its moderate volatility.

Adsorption to Soil and Sediment Particles

Oxychlordane exhibits a strong tendency to adsorb to soil and sediment particles, particularly to organic matter usgs.govmdpi.com. This strong adsorption, indicated by a high estimated Koc value (8,133), significantly limits its mobility in soil and reduces the potential for leaching into groundwater nih.gov. Consequently, oxychlordane tends to persist in soil and sediment matrices, accumulating over time who.intusgs.gov. This process also plays a role in attenuating volatilization from these surfaces cdc.gov.

Volatilization Dynamics from Environmental Surfaces

Volatilization of oxychlordane from environmental surfaces, such as soil and water, is influenced by several factors. Its estimated Henry's Law constant suggests that volatilization from moist soil surfaces is not expected to be significant nih.gov. Similarly, volatilization from dry soil surfaces is also considered low, given its vapor pressure nih.gov. However, volatilization can occur, especially from treated soils, and its rate can be influenced by soil moisture content, with higher moisture potentially increasing volatilization, while adsorption to soil organic matter reduces it who.int. Adsorption to suspended solids and sediments also attenuates the rate of volatilization from water bodies cdc.govcdc.gov. Despite restrictions, volatilization from soil can continue for many years after application cdc.gov.

Compound List:

Oxychlordane, (-)

Persistence and Degradation Kinetics in Abiotic Media

Oxychlordane is characterized by its significant persistence in the environment, a trait common to many organochlorine compounds. Its resistance to degradation in abiotic media is a key factor in its environmental longevity.

Chemical Stability and Half-Life Considerations

Oxychlordane exhibits considerable chemical stability in abiotic environments, showing resistance to hydrolysis and oxidation ineris.frnih.gov. The compound's persistence is further underscored by its estimated atmospheric half-life. In the vapor phase, Oxychlordane is projected to react with photochemically produced hydroxyl radicals, resulting in an estimated atmospheric half-life of approximately 5 days under typical atmospheric conditions nih.govnih.gov.

In terrestrial environments, Oxychlordane is noted for its persistence in soils, with evidence suggesting it is not readily biodegradable in abiotic conditions nih.gov. This inherent stability, coupled with its resistance to common abiotic degradation processes, contributes to its prolonged presence in environmental compartments.

Table 1: Estimated Atmospheric Half-Life of Oxychlordane

| Degradation Process | Estimated Half-Life | Conditions | Source |

| Reaction with OH radicals | ~5 days | Atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter | nih.govnih.gov |

Table 2: Persistence and Stability Characteristics of Oxychlordane in Abiotic Media

| Characteristic | Stability / Behavior | Notes | Source |

| Hydrolysis | Stable / Not expected to undergo hydrolysis | nih.gov | |

| Oxidation | Stable / Not expected to undergo oxidation | ineris.fr | |

| Biodegradation (Abiotic) | Not readily biodegradable | Persistent in soils | nih.gov |

| Overall Persistence | Persistent | Metabolite of chlordane, a known persistent compound | nih.govnih.gov |

Bioaccumulation, Biomagnification, and Trophic Transfer of Oxychlordane,

Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a contaminant is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in its tissues. For (-)-oxychlordane, this process is largely driven by its lipophilic (fat-loving) nature.

(-)-Oxychlordane is readily taken up by a wide range of organisms, including invertebrates and vertebrates, from contaminated water, sediment, and food sources. In aquatic environments, lower trophic level organisms such as zooplankton absorb oxychlordane (B150180) from the water. For instance, in the Arctic marine food web, zooplankton (Calanus spp.) show near-racemic mixtures of oxychlordane, with enantiomer fractions (EFs) close to 0.50, indicating no preferential bioaccumulation of either the (+) or (-) enantiomer at this level. nih.gov

However, as we move up the food chain, enantiomer-specific processes become more apparent. Invertebrates like benthic amphipods have shown a stronger tendency for enantioselective bioaccumulation of chlordane-related compounds compared to zooplankton. nih.gov Fish, such as arctic cod, also tend to exhibit near-racemic EFs for oxychlordane, suggesting limited enantioselective metabolism or excretion at this trophic level. nih.gov

In higher vertebrates, particularly marine mammals, a significant deviation from racemic values is observed. This indicates that these animals possess metabolic pathways that preferentially process one enantiomer over the other. For oxychlordane, there is often an enrichment of the (+)-enantiomer in the tissues of marine mammals, implying a preferential metabolism or excretion of (-)-oxychlordane. amap.no For example, studies on polar bears have shown non-racemic enantiomer ratios for chlordane-related compounds, indicating enantiomer-specific biotransformation. researchgate.net

Table 1: Enantiomer Fraction (EF) of Oxychlordane in Various Arctic Marine Biota (An EF of 0.5 indicates a racemic mixture (equal amounts of (+) and (-) enantiomers). An EF > 0.5 indicates an enrichment of the (+)-enantiomer, while an EF < 0.5 indicates an enrichment of the (-)-enantiomer.)

| Species | Trophic Level | Sample Type | Enantiomer Fraction (EF) of Oxychlordane | Predominant Enantiomer | Reference |

|---|---|---|---|---|---|

| Zooplankton (Calanus spp.) | 2 | Whole body | ~0.50 | Racemic | nih.gov |

| Arctic Cod (Boreogadus saida) | 3 | Whole body | ~0.50 | Racemic | nih.gov |

| Ringed Seal (Phoca hispida) | 4 | Blubber | >0.50 | (+)-Oxychlordane | nih.gov |

| Beluga Whale (Delphinapterus leucas) | 4-5 | Blubber | >0.50 | (+)-Oxychlordane | nih.gov |

The high lipophilicity of (-)-oxychlordane is a key factor in its bioaccumulation. It readily partitions into the lipid-rich tissues of organisms, leading to high concentrations in adipose tissue (fat), blubber, and milk.

In rats, oxychlordane has been shown to be the most persistent chlordane (B41520) metabolite, accumulating primarily in adipose tissue. Studies have also revealed that the concentration of oxychlordane in skin lipids can be a good indicator of the total body burden.

In marine mammals, blubber is the primary storage site for oxychlordane and other organochlorine compounds. For instance, in stranded marine mammals on the Maryland shoreline, oxychlordane was detected in the blubber of seals and dolphins. preprints.org The enantiomeric profile of oxychlordane can differ between tissues. For example, in bowhead whales, the EFs for oxychlordane in the liver were close to racemic, similar to their zooplankton prey. However, in the blubber of the same animals, there was a significant enrichment of the (+)-enantiomer, suggesting that enantioselective biotransformation and accumulation occur during the transfer from liver to blubber. nih.gov

Biomagnification Dynamics in Food Webs

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. (-)-Oxychlordane, due to its persistence and lipophilicity, is known to biomagnify in both aquatic and terrestrial food webs.

The transfer of (-)-oxychlordane through aquatic food chains begins with its uptake by primary producers and consumers. While concentrations in water may be low, they are amplified at each trophic level. In an arctic marine food web, for example, chlordane-related compounds are transferred from zooplankton to arctic cod, and then to seals and whales, with concentrations increasing at each step.

The enantiomeric composition of oxychlordane can change during this trophic transfer. While lower trophic level organisms like zooplankton and fish may have racemic mixtures, higher-level predators often show an enrichment of one enantiomer. In many marine mammals, there is a notable enrichment of (+)-oxychlordane, suggesting that (-)-oxychlordane is either more readily metabolized and excreted or less readily absorbed. nih.govamap.no

The extent of biomagnification is quantified using the Biomagnification Factor (BMF) or the Trophic Magnification Factor (TMF). A BMF is the ratio of the concentration of a chemical in a predator to that in its prey. A TMF is determined from the slope of the relationship between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of organisms in a food web. A TMF greater than 1 indicates that the chemical biomagnifies.

Table 2: Trophic Magnification Factors (TMFs) for Selected Organochlorine Pesticides in a Marine Food Web (While specific TMFs for (-)-Oxychlordane are limited, this table provides context on the biomagnification potential of related compounds.)

| Compound | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|

| p,p'-DDE | 9.77 | nih.gov |

| Total DDTs | 4.17 | nih.gov |

| Total HCHs | --- | (Often shows trophic dilution) |

Food webs with more trophic levels will generally result in higher concentrations of biomagnifying substances in the top predators. In aquatic ecosystems, the trophic position of an organism, often determined using stable nitrogen isotope analysis (δ¹⁵N), is a key predictor of its contaminant load.

The energetic transfer between trophic levels also influences biomagnification. Organisms with higher metabolic rates, such as marine mammals and birds (endotherms), need to consume more food relative to their body size compared to fish and invertebrates (ectotherms). This higher energy demand leads to a greater intake of contaminants from their diet, resulting in higher biomagnification potential in food webs that include endothermic predators.

Enantioselective Bioaccumulation and Trophic Transfer of Oxychlordane, (-)-

The environmental fate and biological accumulation of chiral persistent organic pollutants like oxychlordane are significantly influenced by enantioselective processes. Although released into the environment as part of racemic mixtures, the enantiomers of chlordane-related compounds, including the metabolite oxychlordane, often exhibit non-racemic distributions in biological tissues. nih.gov This deviation from a 1:1 ratio is a clear indication that biological systems preferentially metabolize, accumulate, or excrete one enantiomer over the other. tandfonline.com This enantioselectivity has profound implications for the bioaccumulation and trophic transfer of oxychlordane, as the process is magnified at higher levels of the food web. hccnet.nl

Observed Enantiomer Fractions (EFs) in Different Organisms and Tissues

The degree of enantioselective enrichment is quantified using the Enantiomer Fraction (EF), calculated as EF = E(+) / (E(+) + E(-)), where E(+) and E(-) represent the concentrations of the (+) and (-) enantiomers, respectively. An EF of 0.5 signifies a racemic mixture, while values deviating from 0.5 indicate an enrichment of one enantiomer. nih.gov

Studies across various ecosystems have documented significant deviations from racemic for oxychlordane, with the extent of enrichment often increasing with the organism's trophic level. nih.gov For instance, investigations into the polar bear food chain revealed that while Arctic cod had near-racemic mixtures of most chlordane compounds, ringed seals and polar bears showed frequently non-racemic signatures, a result of enantiomer-specific biotransformation. researchgate.net In laying hens, the (+)-isomer of the metabolite oxychlordane was found to be overwhelmingly dominant. researchgate.net The deviation from racemic values tends to follow a pattern where it is less pronounced in abiotic compartments and lower-trophic-level organisms and more significant in higher-trophic-level animals. hccnet.nlnih.gov This enrichment can also be tissue-specific, with different EFs observed between tissues like the liver, fat, and brain within the same organism. hccnet.nlresearchgate.net

The following table summarizes observed Enantiomer Fractions (EFs) for oxychlordane in various organisms.

| Organism | Trophic Level | Sample Type / Tissue | Enantiomer Fraction (EF) | Predominant Enantiomer |

| Zooplankton | Lower | Whole Body | ~0.51 | Slightly (+) |

| Amphipod | Lower | Whole Body | ~0.53 | Slightly (+) |

| Arctic Cod | Middle | Whole Body | Near Racemic (~0.5) | Racemic |

| Hare | Middle | Not Specified | ~0.55 | (+) |

| Roe Deer | Middle | Not Specified | ~0.62 | (+) |

| Ringed Seal | Higher | Fat / Liver | Non-racemic (≠0.5) | Varies by tissue |

| Wolverine | Higher | Not Specified | ~0.65 | (+) |

| Polar Bear | Apex | Fat / Liver | Non-racemic (≠0.5) | Varies by tissue |

| Laying Hens | - | Tissues | Dominantly >0.5 | (+) |

| Rat (in vitro) | - | Liver Microsomes | 0.45 - 0.89 | Varies by enzyme |

This table is interactive. Data compiled from multiple scientific studies. nih.govresearchgate.netresearchgate.net

Differential Bioavailability and Metabolism of Enantiomers

The observed enantioselective bioaccumulation is not due to physicochemical processes but is a result of stereospecific biological activities, primarily enzymatic metabolism. nih.gov The differential fate of oxychlordane enantiomers is largely attributed to enantioselective metabolism mediated by cytochrome P450 (P450) enzymes. nih.gov

Research using rat liver microsomes has demonstrated that the formation of oxychlordane from its parent compounds, cis- and trans-chlordane (B41516), is highly enantioselective, and that the direction and degree of this selectivity are dependent on the specific P450 isoform involved. nih.govresearchgate.net For example, P450 enzymes induced by phenobarbital (like CYP2B isoforms) can result in an enrichment of (+)-oxychlordane. nih.gov Conversely, microsomes with enzymes induced by dexamethasone showed a slight enrichment of (-)-oxychlordane. nih.gov This isoform-dependent metabolism helps explain the variability in enantiomeric enrichment observed across different species. nih.gov

Furthermore, the metabolism and clearance of oxychlordane can be influenced by gender. Studies in rats have shown significant gender-related differences in the depletion of oxychlordane. researchgate.net Male rats were found to eliminate approximately half of their oxychlordane body burden over a 56-day period, whereas females showed no significant clearance in the same timeframe. researchgate.net Despite this difference in elimination rate, tissues from both male and female rats were selectively depleted of the (+)-enantiomer, indicating a preferential retention of (-)-oxychlordane. researchgate.net In some cases, an enrichment of (-)-oxychlordane has been observed in male rats and in female rats after a depuration period, contrasting with an enrichment of (+)-oxychlordane during the initial dosing period in females. nih.gov

These metabolic differences mean that one enantiomer may be more readily biotransformed and excreted, while the other is more resistant to degradation and thus more likely to be stored in fatty tissues. nih.gov This preferential accumulation of the more persistent enantiomer contributes to its biomagnification and leads to the increasingly non-racemic signatures observed at higher trophic levels in the food web. hccnet.nl

Advanced Analytical Methodologies for Oxychlordane, Characterization and Quantification

Sample Collection and Preparation Strategies

Effective sample preparation is paramount for successful Oxychlordane (B150180) analysis, as it aims to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and ensure its stability throughout the process.

Environmental Matrix-Specific Sampling Techniques

Oxychlordane can be found in a wide range of environmental compartments, necessitating matrix-specific sampling approaches.

Air Sampling: Passive air sampling (PAS) devices, often utilizing sorbent materials like polyurethane foam (PUF) or Tenax TA®, are employed to collect airborne Oxychlordane over extended periods acs.orgnih.govoaepublish.com. High-volume air samplers are also used to capture larger volumes of air for analysis nih.gov.

Water and Sediment Sampling: Water samples are typically collected using standard grab or composite methods. Sediment samples are collected using dredges or corers to obtain representative portions of the benthic environment epa.govnemi.gov.

Soil Sampling: Soil samples are collected using augers, corers, or trowels, with care taken to avoid contamination and preserve analyte integrity epa.govnemi.govresearchgate.netresearchgate.netresearchgate.net.

Biota and Tissue Sampling: Biological samples, including human milk, serum, adipose tissue, and wildlife tissues (e.g., liver), require specialized collection protocols to ensure sample integrity and prevent degradation or contamination epa.govnemi.govwho.intfavv-afsca.beunitar.orgiupac.orgki.senih.govnih.govwho.intresearchgate.net.

Extraction, Cleanup, and Concentration Protocols

Following sample collection, a series of steps are undertaken to prepare the sample for instrumental analysis.

Extraction: Common extraction techniques for Oxychlordane from environmental matrices include:

Liquid-Liquid Extraction (LLE): Solvents such as acetonitrile (B52724), methylene (B1212753) chloride, or hexane/methyl-tert-butyl ether mixtures are frequently used nih.govresearchgate.netwho.intunitar.orgshimadzu.comnih.gov.

Soxhlet Extraction: A classical method for extracting persistent organic pollutants from solid matrices nih.govresearchgate.netcopernicus.org.

Solid-Phase Extraction (SPE): Utilizes sorbent materials to selectively retain analytes from liquid samples or extracts, offering efficient cleanup and concentration nih.govepa.govnemi.govunitar.orgresearchgate.net.

Ultrasonic-Assisted Extraction (USE): A faster and often more efficient extraction method, particularly for solid samples researchgate.netresearchgate.net.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): A versatile method involving extraction with acetonitrile followed by partitioning and dispersive SPE cleanup, widely adopted for pesticide residue analysis researchgate.netresearchgate.netresearchgate.netlcms.czeurl-pesticides.eu.

Cleanup: To remove co-extracted matrix components that can interfere with analysis, various cleanup procedures are employed:

Chromatographic Cleanup: Techniques include using Florisil, silica (B1680970) gel, alumina, or aminopropyl SPE columns, often in combination with gel permeation chromatography (GPC) epa.govnemi.govwho.intunitar.org.

Liquid-Liquid Partitioning: Used to separate analytes from interfering substances researchgate.net.

Concentration: Extracts are typically concentrated to increase analyte levels for sensitive detection. Methods include rotary evaporation, Kuderna-Danish evaporation, or nitrogen blowdown epa.govnemi.gov.

Recovery Rates: Method validation typically involves assessing recovery rates, which are generally expected to be between 70% and 100% for effective analysis researchgate.netresearchgate.net. However, some studies report slightly lower recoveries for Oxychlordane, around 60% nih.gov.

Table 1: Common Extraction and Cleanup Techniques for Oxychlordane

| Technique | Primary Solvent(s) | Cleanup Method(s) | Common Matrices | Representative Recovery (%) | Key References |

| LLE | Acetonitrile, Methylene Chloride, Hexane | Florisil column, Silica gel, GPC | Water, Soil, Biota, Milk | 70-90 | epa.govwho.intshimadzu.comnih.gov |

| Soxhlet Extraction | Dichloromethane, Hexane | Alumina, Florisil | Soil, Sediments, PUFs | 70-95 | nih.govresearchgate.netcopernicus.org |

| SPE | Acetonitrile, Methylene Chloride | Aminopropyl SPE, Microsilica, GPC | Water, Serum, Air | 70-95 | epa.govnemi.govunitar.orgresearchgate.net |

| USE | Acetonitrile | N/A (often followed by GC-MS) | Soil, Food | 70-85 | researchgate.net |

| QuEChERS | Acetonitrile | PSA, MgSO4, C18 (dSPE); LLE partitioning | Food, Soil, Wildlife Tissue, Fish Feed | 70-100 | researchgate.netresearchgate.netresearchgate.netlcms.czeurl-pesticides.eu |

Chromatographic and Spectrometric Analysis

Once prepared, samples are analyzed using hyphenated techniques that combine chromatographic separation with mass spectrometric detection for high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a cornerstone technique for the analysis of organochlorine pesticides like Oxychlordane due to its robustness, sensitivity, and ability to provide structural information.

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, particularly in complex matrices, by employing Multiple Reaction Monitoring (MRM) researchgate.netshimadzu.comeurl-pesticides.euoup.comnih.gov. This allows for the precise quantification of Oxychlordane even when present at very low concentrations.

GC-ECD: Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive detector for halogenated compounds like Oxychlordane. However, it is prone to matrix interferences and co-elution, often necessitating confirmation by GC-MS who.intfavv-afsca.bewho.intshimadzu.comoup.comresearchgate.net. GC-MS can differentiate compounds like heptachlor (B41519) epoxide and oxychlordane that co-elute in GC-ECD oup.com.

Detection Limits: Typical detection limits for GC-MS/MS methods can reach low to sub-ppb levels (e.g., 0.05-7.0 µg/kg) researchgate.net, or even pg/µl ranges thermofisher.com.

Chromatographic Separation: Capillary columns such as HP-5 or DB17ms are commonly used for separating Oxychlordane from other pesticides researchgate.netthermofisher.com.

High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS) for Trace Analysis

HRGC-HRMS is a powerful technique for the ultra-trace analysis of persistent organic pollutants (POPs), including Oxychlordane, in environmental samples.

Sensitivity and Selectivity: HRGC-HRMS provides exceptional selectivity and sensitivity, enabling the detection and unambiguous identification of analytes at extremely low concentrations (trace levels) epa.govnemi.govthermofisher.comgoldschmidtabstracts.info. This is achieved by measuring ions at very high mass resolution (e.g., ≥8,000), which significantly reduces background noise and matrix interferences.

EPA Method 1699: This method is a widely recognized standard for the determination of various pesticides, including OCPs, in diverse environmental matrices using HRGC/HRMS epa.govnemi.govthermofisher.com. It often incorporates isotope dilution and internal standard quantitation techniques for enhanced accuracy.

Identification: Identification is based on matching the GC retention time and the precise mass-to-charge ratio (m/z) of two characteristic ions with those of an authentic standard epa.govnemi.gov.

Detection Limits: Sensitivity can reach the fg/µl (ppt) range, making it ideal for detecting trace contaminants thermofisher.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

While GC-based methods are traditional for OCPs, LC-MS/MS is increasingly explored for analyzing these compounds, especially in complex matrices or for multi-residue screening.

Application in Complex Matrices: LC-MS/MS is valuable for Oxychlordane analysis in samples where GC might face challenges, such as those with high lipid content or complex polar components researchgate.netontosight.ainih.gov.

Novel Interfaces: The development of interfaces like Direct-EI (Direct Electron Ionization) for LC-MS allows for the generation of electron ionization (EI) spectra, traditionally associated with GC-MS, in an LC-MS setup. This enables the analysis of OCPs using LC-MS with high sensitivity and selectivity researchgate.netnih.gov.

Matrix Effects: A significant consideration in LC-MS/MS is the potential for matrix effects, where co-extracted compounds can suppress or enhance analyte signals researchgate.netlcms.cznih.gov. Careful method development and validation, including the use of matrix-matched calibration or internal standards, are crucial to mitigate these effects.

Polarity Switching: LC-MS/MS systems often employ polarity switching to detect analytes that ionize differently in positive and negative modes, broadening the scope of analysis lcms.cz.

Table 2: Analytical Performance of GC-MS/MS and HRGC-HRMS for Oxychlordane

| Technique | Matrix Type(s) | Detection Limit (Example) | Recovery Rate (Example) | Key Features | References |

| GC-MS/MS | Soil, Food, Wildlife Tissue, Fish Feed | 0.05-7.0 µg/kg | 70-100% | High sensitivity, selectivity; MRM mode; reduced matrix interference compared to GC-ECD. | researchgate.netresearchgate.netresearchgate.netshimadzu.comeurl-pesticides.eunih.gov |

| HRGC-HRMS | Water, Soil, Sediment, Biosolids, Tissue | fg/µl (ppt) range | 70-95% | Ultra-trace analysis; high mass resolution (>8,000); unambiguous identification; EPA Method 1699 standard. | epa.govnemi.govthermofisher.comgoldschmidtabstracts.info |

| GC-ECD | Various Environmental Matrices | Varies (ppb range) | 70-110% | High sensitivity for OCPs; prone to matrix interference and co-elution; requires GC-MS confirmation. | who.intwho.intshimadzu.com |

Table 3: Analytical Performance of LC-MS/MS for Oxychlordane

| Technique | Matrix Type(s) | Detection Limit (Example) | Recovery Rate (Example) | Key Features | References |

| LC-MS/MS | Water, Complex Biological Matrices, Food | 0.044-0.33 µg/L (water) | 70-95% | Suitable for complex matrices; Direct-EI LC-MS interface enables EI spectra; potential for matrix effects; polarity switching capability. | researchgate.netlcms.czontosight.ainih.gov |

Compound Name Table:

| Common Name | Chemical Formula |

| Oxychlordane | C₁₀H₄Cl₈O |

| Chlordane (B41520) (cis-) | C₁₀H₆Cl₈ |

| Chlordane (trans-) | C₁₀H₆Cl₈ |

| Heptachlor | C₁₀H₅Cl₇ |

| Heptachlor epoxide | C₁₀H₅Cl₇O |

| Trans-nonachlor (B44118) | C₁₀H₅Cl₉ |

| Alpha-HCH | C₆H₁₀Cl₆ |

| Beta-HCH | C₆H₁₀Cl₆ |

| Gamma-HCH (Lindane) | C₆H₁₀Cl₆ |

| Hexachlorobenzene (HCB) | C₆Cl₆ |

| Aldrin | C₁₂H₈Cl₄ |

| Dieldrin | C₁₂H₈Cl₄O |

| Endosulfan I | C₉H₆Cl₆O₃S |

| Endosulfan II | C₉H₆Cl₆O₃S |

| Endosulfan sulfate | C₉H₆Cl₆O₄S |

| Endrin | C₁₂H₈Cl₆O |

| p,p'-DDT | C₁₄H₁₀Cl₅ |

| o,p'-DDT | C₁₄H₁₀Cl₅ |

| p,p'-DDE | C₁₄H₈Cl₄ |

| p,p'-DDD | C₁₄H₁₀Cl₄ |

| Polychlorinated Biphenyls (PCBs) | Varies (e.g., C₁₂H₆Cl₄) |

| Toxaphene | Mixture |

| Methoxychlor | C₁₆H₁₅Cl₃O₃ |

| Trifluralin | C₁₃H₁₆F₃N₃O₄ |

| Permethrin | C₂₁H₂₂Cl₂O₃ |

| Quintozene | C₆HCl₅N₂ |

| Tecnazene | C₆HCl₅N |

| Perthane | C₁₇H₁₈Cl₄ |

| MC4, MC5, MC6, MC7 | Varies |

| U81, U82 | Varies |

Chiral Analytical Approaches

Chiral analytical techniques are essential for resolving and quantifying the individual enantiomers of Oxychlordane. These methods leverage the differential interactions of enantiomers with chiral environments.

Chiral Gas Chromatography (GC) is a primary technique for separating the enantiomers of Oxychlordane. This method utilizes specialized chiral stationary phases (CSPs) within capillary columns that are designed to interact differently with each enantiomer, leading to their separation based on their stereochemistry.

Commonly employed CSPs for Oxychlordane analysis are based on cyclodextrin (B1172386) derivatives, such as permethylated β-cyclodextrin (PMCD) or tert-butyldimethylsilyl-β-cyclodextrin (TBDMS-β-CD) acs.orgdioxin20xx.orgnorth-slope.orgnih.govresearchgate.netacs.orgdiva-portal.orgee-net.ne.jpnih.govdss.go.th. These phases are often coated onto fused silica capillary columns, with typical dimensions being 30 m in length, 0.25 mm internal diameter, and a film thickness of 0.18-0.25 µm north-slope.orgee-net.ne.jpee-net.ne.jpsci-hub.se.

Detection is typically achieved using highly sensitive detectors like the Electron Capture Detector (ECD) dioxin20xx.orgnorth-slope.orgnih.govacs.orgdss.go.th, which is well-suited for halogenated compounds like Oxychlordane, or Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) or Electron Capture Negative Ionization (ECNI) modes for enhanced specificity and sensitivity acs.orgnorth-slope.orgresearchgate.netacs.orgdiva-portal.orgee-net.ne.jpnih.govdss.go.thee-net.ne.jpresearchgate.net. Multidimensional GC (MDGC) has also been employed, where analytes are separated on an achiral column and then heart-cut onto a chiral column for enantioseparation, offering improved resolution north-slope.org.

Studies have demonstrated the successful separation of Oxychlordane enantiomers using these chiral GC methods, allowing for the determination of their relative proportions in environmental and biological samples acs.orgresearchgate.netacs.orgnih.govee-net.ne.jp.

Chiral High-Performance Liquid Chromatography (HPLC) offers an alternative or complementary approach for the enantioselective analysis of Oxychlordane. Similar to GC, chiral stationary phases are employed in HPLC columns, which can be based on various chiral selectors, including cyclodextrins acs.orghccnet.nl.

While GC often relies on mass spectrometric detection, chiral HPLC can be coupled with chiroptical detectors, such as circular dichroism (CD) detectors, or refractive index (RI) detectors acs.org. Chiroptical detection is particularly valuable as it provides information directly related to the stereochemistry of the eluting compounds, aiding in the assignment of enantiomers, especially when chromatographic resolution is not complete acs.org. HPLC can also be used for preparative isolation of enantiomers for further characterization acs.org.

The outcome of chiral separation is typically expressed as Enantiomeric Fraction (EF) or Enantiomeric Excess (EE). EF is defined as the ratio of the concentration of one enantiomer to the total concentration of both enantiomers, often calculated as EF = [Enantiomer 1] / ([Enantiomer 1] + [Enantiomer 2]) diva-portal.orgee-net.ne.jpnih.govnih.gov. An EF of 0.5 signifies a racemic mixture (equal amounts of both enantiomers), while values deviating from 0.5 indicate enantiomeric enrichment or depletion. EE is calculated as EE = ([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2]) * 100%.

Non-racemic EFs in environmental or biological samples suggest that enantioselective processes, such as stereoselective metabolism, biodegradation, or bioaccumulation, have occurred researchgate.netacs.orgdiva-portal.orgnih.govee-net.ne.jpresearchgate.net. For Oxychlordane, studies have reported non-racemic EFs in various matrices, indicating that its environmental fate and biological interactions are indeed enantioselective researchgate.netacs.orgnih.govee-net.ne.jp. For instance, some studies report EE values for Oxychlordane around 21% ee-net.ne.jp, and EF values deviating from 0.5, such as 0.554±0.033 nih.gov.

Method Validation and Quality Assurance

Rigorous method validation is paramount to ensure the reliability and accuracy of Oxychlordane quantification, especially when dealing with trace levels and chiral analysis. Key validation parameters include limits of detection and quantification, accuracy, precision, linearity, and specificity.

The LOD and LOQ define the lowest concentrations at which a substance can be reliably detected and quantified, respectively. For organochlorine pesticides like Oxychlordane, which are often found at very low concentrations in environmental samples, achieving low LODs and LOQs is critical.

Various studies employing GC-ECD or GC-MS/MS have reported LODs for Oxychlordane and related organochlorines in the range of 0.001 to 2.4 µg/kg (or ppb) researchgate.netnih.govtandfonline.comresearchgate.netkspsjournal.or.kreurl-pesticides.eueurl-pesticides.eu. LOQs are typically reported to be slightly higher, ranging from 0.005 to 10 µg/kg (or ppb) researchgate.netnih.govtandfonline.comresearchgate.netkspsjournal.or.kreurl-pesticides.eueurl-pesticides.eu. These values are dependent on the specific sample matrix, extraction and clean-up procedures, and the detector used.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Oxychlordane Analysis

| Method/Detector | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| GC-ECD/GC-MS/MS | 0.001 - 2.4 | 0.005 - 10 | researchgate.netnih.govtandfonline.comresearchgate.netkspsjournal.or.kreurl-pesticides.eueurl-pesticides.eu |

| GC-MS/MS | 0.3 (typical) | 1.0 (typical) | researchgate.netnih.gov |

| GC/MS | 0.001 - 0.008 | 0.005 - 0.1 | tandfonline.com |

| GC-MS/MS | 0.002 - 2.4 | 0.01 - 7.4 | researchgate.net |

| GC-MS/MS | ≤ 3 | ≤ 10 | kspsjournal.or.kr |

| GC-MS/MS | 0.0005 | 0.0005 | eurl-pesticides.eu |

| GC-MS/MS | 0.001 | 0.001 | eurl-pesticides.eu |

Note: Values are indicative and can vary based on matrix and specific method parameters.

Accuracy in analytical chemistry refers to how close a measured value is to the true value, often assessed through recovery studies by spiking blank samples with known amounts of the analyte. Precision quantifies the agreement among individual measurements of the same sample, typically expressed as relative standard deviation (%RSD) for repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

For Oxychlordane analysis, reported recovery values typically range from 70% to 120% researchgate.netnih.govtandfonline.comresearchgate.netkspsjournal.or.krscielo.br. Precision, as measured by %RSD, is generally expected to be below 20% for validated methods, with many studies reporting values below 10-15% for repeatability and intermediate precision researchgate.netnih.govtandfonline.comresearchgate.netkspsjournal.or.krscielo.br. Linearity is assessed by correlation coefficients (r²) of calibration curves, which are usually required to be above 0.98 or 0.99 researchgate.nettandfonline.comkspsjournal.or.kreurl-pesticides.eueurl-pesticides.eu. Specificity ensures that the method can distinguish the analyte from other components in the sample matrix.

Table 2: Typical Accuracy (Recovery) and Precision (%RSD) for Oxychlordane Analysis

| Parameter | Typical Range / Value | Notes | Reference |

| Accuracy (Recovery) | 70% - 120% | Determined through spiked sample recovery studies. | researchgate.netnih.govtandfonline.comresearchgate.netkspsjournal.or.krscielo.br |

| Precision (%RSD) | ≤ 20% | Repeatability and internal reproducibility should be within this limit for validation. | researchgate.netnih.goveurl-pesticides.euscielo.br |

| Precision (%RSD) | ≤ 10-15% | Often achieved for linearity, specificity, repeatability, and reproducibility in validated methods. | researchgate.nettandfonline.com |

| Linearity (r²) | ≥ 0.98 - 0.99 | Correlation coefficient for calibration curves. | researchgate.nettandfonline.comkspsjournal.or.kreurl-pesticides.eueurl-pesticides.eu |

The validation process also includes assessing the robustness of the method against minor variations in parameters and ensuring that the results are reproducible across different analysts or laboratories, if required. For chiral methods, the reproducibility of enantiomer separation and quantification is particularly important.

Compound List

Oxychlordane

Use of Certified Reference Materials and Proficiency Testing

The accurate characterization and quantification of Oxychlordane, particularly its enantiomeric forms, rely heavily on robust analytical methodologies supported by rigorous quality assurance measures. Certified Reference Materials (CRMs) and participation in Proficiency Testing (PT) schemes are fundamental components for ensuring the reliability, traceability, and comparability of analytical results.

Certified Reference Materials (CRMs) for Oxychlordane Analysis

Certified Reference Materials are essential for method validation, instrument calibration, and ongoing quality control. They provide a known concentration of an analyte with associated uncertainty, allowing laboratories to assess the accuracy of their measurements. For Oxychlordane, CRMs can be specific to the compound itself or part of broader mixtures of organochlorine pesticides. The analysis of Oxychlordane's chiral nature necessitates the use of enantiomerically characterized standards or CRMs that are suitable for chiral chromatography validation.

Several CRMs are available that are relevant for Oxychlordane analysis:

| CRM Name/Product Code | Manufacturer | Matrix | Concentration | Notes |

| Oxychlordane Isomer (P-331S) | AccuStandard | Methanol | 100 µg/mL | Certified Reference Material |

| Oxychlordane Isomer (P-331S-H) | AccuStandard | Hexane | 100 µg/mL | Certified Reference Material |

| SRM 1588a (Organics in Cod Liver Oil) | NIST | Cod Liver Oil | Contains organochlorines | Used for validation of chiral OC analysis |

| SRM 1945 (Organics in Whale Blubber) | NIST | Whale Blubber | Contains organochlorines | Used for validation of chiral OC analysis |

| EPA CLP Organochlorine Pesticide Mix (CRM47426) | Supelco/SLS | Hexane:Toluene (1:1) | 2000 µg/mL each component | Certified Reference Material |

Research findings highlight the critical role of CRMs in validating chiral analytical methods for organochlorine compounds. For instance, studies have utilized NIST Standard Reference Materials (SRMs) like SRM 1588a and SRM 1945, which contain various organochlorine compounds, to assess the performance of chiral gas chromatography methods for separating and quantifying enantiomers of compounds including Oxychlordane. north-slope.orgnih.gov The use of both racemic and enantiomerically enriched standards is crucial for confirming the efficacy of chiral columns and ensuring accurate enantiomeric ratio (ER) measurements. dss.go.thacs.org AccuStandard offers specific "Oxychlordane Isomer" CRMs, which are vital for direct calibration and quality control in laboratories analyzing this specific compound. accustandard.comaccustandard.com

Proficiency Testing (PT) Schemes for Oxychlordane Analysis

Several PT schemes are relevant for laboratories analyzing organochlorine pesticides and Persistent Organic Pollutants (POPs), which would include Oxychlordane:

| PT Scheme Name | Provider | Matrix | Analytes |

| AMAP Ring Test for Persistent Organic Pollutants in Human Serum | Centre de toxicologie du Québec (CTQ) | Human Serum | Persistent Organic Pollutants (POPs) |

| Organochlorine Pesticides in Drinking Water Proficiency Test | Fapas (Fera) | Drinking Water | OC Pesticides |

| Organochlorine Pesticides in natural waters | Qualitycheck | Natural Waters (groundwater, surface water) | Organochlorine pesticides, triazines, organophosphorus pesticides |

| Quebec Multi-element External Quality Assessment Scheme (QMEQAS) | Centre de toxicologie du Québec (CTQ) | Various (implied by multi-element) | Persistent Organic Pollutants (POPs) |

| Persistent Organic Pollutants (POPs) PT | InterCinD | Various (e.g., leachate) | Persistent Organic Pollutants (POPs) |

Participation in these schemes allows laboratories to benchmark their analytical capabilities and identify areas for improvement. For example, PT providers supply participants with assigned values and acceptable ranges for analytes, enabling a direct evaluation of laboratory performance. inspq.qc.ca Regular participation in such interlaboratory comparison studies is strongly recommended to ensure the validity of results and maintain high standards in environmental monitoring. helcom.fieurl-pops.euqualitychecksrl.comepa.gov

The combined use of CRMs for calibration and internal quality control, alongside participation in PT schemes for external validation, forms a cornerstone of reliable Oxychlordane analysis, particularly when addressing its chiral nature.

Compound Names Mentioned:

Oxychlordane

Chlordane (cis- and trans-)

Heptachlor

Heptachlor epoxide (exo- and endo-)

Nonachlor

MC5, MC6, MC7, U81, U82 (minor chlordane components)

a-HCH (alpha-hexachlorocyclohexane)

o,p'-DDT, p,p'-DDT (DDT and isomers)

PCBs (Polychlorinated Biphenyls)

Ecological Implications and Environmental Monitoring of Oxychlordane,

Oxychlordane (B150180) as an Indicator of Legacy Pesticide Contamination

Legacy pesticides are chemicals like chlordane (B41520) that were once widely used but are now banned due to their health and environmental risks. orst.edu Their persistence means they remain in soil and sediment for many years after application. orst.edu Oxychlordane is formed through the metabolic processes of organisms that ingest or absorb chlordane. usgs.gov This metabolite is often more toxic and persistent than the parent compounds, cis-chlordane (B41515) and trans-chlordane (B41516). usgs.govnih.gov

The detection of oxychlordane in environmental samples—be it soil, water, or wildlife tissues—is a definitive indicator of past chlordane use. researchgate.net For instance, studies of suburban areas where chlordane was historically applied for termite control show that while the parent compounds predominate in the soil, the more toxic metabolite, oxychlordane, is found in significant concentrations in local wildlife, such as insects. nih.gov This demonstrates the environmental transformation and biological uptake of the original contaminant, making oxychlordane a crucial analyte for assessing the long-term ecological footprint of chlordane.

Regional and Global Environmental Monitoring Programs

Numerous monitoring programs at national and international levels track the presence of persistent organic pollutants (POPs), including oxychlordane. These programs are essential for evaluating the effectiveness of global treaties like the Stockholm Convention, which aims to eliminate or restrict the production and use of hazardous POPs such as chlordane. pollutiontracker.org

In the United States, the National Oceanic and Atmospheric Administration (NOAA) runs the National Status and Trends Program, which monitors toxic contaminants, including chlordane and its derivatives, in coastal and estuarine environments by sampling sediment, mussels, and oysters. noaa.gov Globally, initiatives like the Global Atmospheric Passive Sampling (GAPS) network monitor the long-range atmospheric transport of POPs to remote regions, providing data on their worldwide distribution. oaes.cc

Long-term monitoring data generally indicate a slow decline in the environmental concentrations of chlordane-related compounds. In the United States, levels of most organochlorine pesticides in freshwater fish have shown a decreasing trend since the 1960s. clu-in.org However, the decline for chlordanes is often slow and variable.

Global atmospheric studies suggest that concentrations of chlordanes are now steady or declining very gradually at most monitoring sites. researchgate.net This indicates a shift from primary sources (direct application) to secondary sources, where the compounds are re-emitted into the atmosphere from environmental reservoirs like soil and water bodies where they have accumulated over decades. researchgate.net

The spatial distribution of oxychlordane is uneven, reflecting historical usage patterns and the influence of long-range environmental transport.

Arctic Regions: Despite having no local sources, the Arctic acts as a sink for POPs transported via atmospheric and oceanic currents. oaes.cc Oxychlordane is consistently detected in Arctic biota. researchgate.net A study of polar bears across the Norwegian and Russian Arctic found that oxychlordane was the dominant organochlorine pesticide. researchgate.net The highest concentrations were found in polar bears from Franz Josef Land and the Kara Sea, suggesting a significant pollution source in the Russian Arctic. researchgate.net

Temperate Regions: In temperate zones, where chlordane was used extensively in agriculture and for termite control, levels can be significant, particularly in contaminated soils. researchgate.net A national study in the United States found notable geographic differences in oxychlordane levels in human milk, with the southeastern region showing the highest mean concentrations. nih.gov Similarly, monitoring of fish tissue in the U.S. revealed the highest chlordane concentrations in the western south-central part of the country. cdc.gov

Tropical and Other Regions: Data from other regions also show widespread distribution. A study of ambient air across five Middle Eastern countries found highly variable concentrations of organochlorine pesticides, including chlordane components, highlighting regional differences in sources and environmental conditions. oaes.cc

Observed Levels in Wildlife Sentinel Species

Sentinel species are organisms used to monitor environmental contamination, as they accumulate pollutants from their environment and provide an indication of ecosystem health. Due to its lipophilic nature, oxychlordane bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.

Oxychlordane is frequently detected in aquatic organisms. Chlordane and its byproducts are among the pesticides most often found in sediment and aquatic life at levels that may be toxic. clu-in.org

Fish: Various studies have documented chlordane-related compounds in fish tissues. The U.S. Environmental Protection Agency (EPA) maintains databases tracking these concentrations. cdc.govepa.gov

Marine Mammals: As top predators, marine mammals can accumulate high levels of oxychlordane. Polar bears, for example, show significant concentrations in their blood and fat tissues. researchgate.net A study across the Arctic found that oxychlordane was the dominant chlordane-related compound in female polar bears. researchgate.net

Bivalves: Filter-feeding bivalves like mussels and clams accumulate chlordane compounds from the surrounding water and sediment. oup.comint-res.com Because they are stationary, they provide a good indication of localized contamination. noaa.gov

| Species | Region | Tissue | Mean Concentration (ng/g) | Reference |

|---|---|---|---|---|

| Polar Bear (Ursus maritimus) | Franz Josef Land | Blood Plasma | 67.8 (lipid weight) | researchgate.net |

| Polar Bear (Ursus maritimus) | Kara Sea | Blood Plasma | 59.9 (lipid weight) | researchgate.net |

| Polar Bear (Ursus maritimus) | Svalbard | Blood Plasma | 36.5 (lipid weight) | researchgate.net |

| Polar Bear (Ursus maritimus) | Chukchi Sea | Blood Plasma | 27.9 (lipid weight) | researchgate.net |

Terrestrial food webs are also susceptible to oxychlordane contamination, particularly through the consumption of contaminated soil invertebrates.

Birds: Recurring poisoning events in bird populations have been linked to chlordane. A study in New Jersey found that birds such as common grackles and American robins were exposed by eating scarab beetles that had high concentrations of chlordane metabolites, including oxychlordane. nih.gov The beetles accumulated the pesticides from contaminated residential lawns. nih.gov

Bats: Insectivorous bats can also be exposed to oxychlordane through their diet. Analyses of brain tissue from big brown bats and little brown bats have confirmed the presence of chlordane-related compounds. nih.govresearchgate.net High concentrations in some bats were suggested to have caused debility or abnormal behavior. nih.gov

Other Mammals: While specific data for species like deer is limited in the provided search results, any terrestrial animal that consumes plants from or ingests soil in contaminated areas, or preys on animals that do, is at risk of exposure. The principles of bioaccumulation observed in other species would apply.

| Sample Type | Species | Total Chlordane Concentration (μg/g wet weight) | Key Metabolites Detected | Reference |

|---|---|---|---|---|

| Soil | N/A | <0.02 to 20.3 | cis- & trans-chlordane predominate | nih.gov |

| Insect | Oriental Beetle (Anomala orientalis) | 15.1 | Heptachlor (B41519) epoxide, Oxychlordane | nih.gov |

| Insect | Japanese Beetle (Popilla japonica) | 5.9 | Heptachlor epoxide, Oxychlordane | nih.gov |

Ecological Responses at Organismal and Population Levels

The persistence and bioaccumulative nature of (-)-Oxychlordane in the environment lead to significant ecological responses, impacting wildlife at both the individual and population levels. As a metabolite of the organochlorine pesticide chlordane, (-)-Oxychlordane is readily absorbed by wildlife through their diet, skin, and inhalation, distributing throughout the body and accumulating in fatty tissues. researchgate.net This accumulation can lead to a range of adverse effects, from direct mortality to subtle sublethal impacts that can ultimately compromise the health and viability of wildlife populations.

Observed Associations with Fitness Components in Wildlife

The fitness of a wildlife population is contingent on the survival, growth, and reproductive success of its individual members. Exposure to (-)-Oxychlordane has been linked to detrimental effects on several of these key fitness components, most notably through its neurotoxic properties.

Lethal concentrations of oxychlordane have been documented in the brains of various wildlife species, providing direct evidence of its impact on survival. These studies often measure total oxychlordane, as the technical chlordane mixture gives rise to both enantiomers. However, research on birds of prey eggs indicates that (-)-oxychlordane is the more dominant stereoisomer present. researchgate.net High concentrations of oxychlordane are associated with neurotoxicosis, leading to symptoms such as tremors, salivation, ataxia, depression, and seizures in mammals and birds. mdpi.com

Research has established diagnostic lethal residues of oxychlordane in the brains of several bird species. For instance, in cowbirds, grackles, and red-winged blackbirds that died from exposure to a chlordane mixture, brain concentrations of oxychlordane ranged from 9.4 to 22.1 parts per million (ppm). nih.gov In contrast, sacrificed birds from the same study showed much lower levels, ranging from 1.3 to 4.8 ppm. nih.gov Similarly, studies on striped skunks exhibiting neurological signs found that brain tissue concentrations of combined oxychlordane, heptachlor epoxide, and trans-nonachlor (B44118) exceeding 1000 ng/g wet weight were indicative of toxicosis. mdpi.com

Interactive Table: Lethal Brain Concentrations of Oxychlordane in Various Wildlife Species

| Species | Lethal Brain Concentration (ppm, wet weight) | Reference |

| Cowbird (Molothrus ater) | 9.4 - 22.1 | nih.gov |

| Common Grackle (Quiscalus quiscula) | 9.4 - 22.1 | nih.gov |

| Red-winged Blackbird (Agelaius phoeniceus) | 9.4 - 22.1 | nih.gov |

| Starling (Sturnus vulgaris) | 5.0 - 19.1 | nih.gov |

| Striped Skunk (Mephitis mephitis) | >1.0 (as part of total chlordane metabolites) | mdpi.com |

Beyond direct mortality, sublethal exposure to organochlorine pesticides, including the chlordane family, has been associated with reproductive failures in birds. svdcdn.comnih.gov These effects can include eggshell thinning, reduced hatching success, and embryonic mortality. nih.govresearchgate.net While much of the foundational research on eggshell thinning is linked to DDE, the broader class of organochlorines is implicated in reproductive impairment. svdcdn.com The presence of (-)-Oxychlordane in avian eggs highlights the potential for maternal transfer and subsequent impacts on the developing embryo. researchgate.net

Sublethal Biological Interactions and Pathways in Non-Human Organisms

(-)-Oxychlordane can exert a range of sublethal effects on wildlife by interacting with and disrupting critical biological pathways. These interactions can be enantioselective, meaning the (-)-enantiomer may have different biological activity compared to its (+) counterpart.

Enantioselective Metabolism and Bioaccumulation: